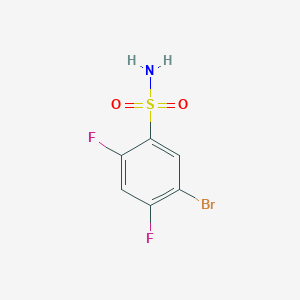

5-Bromo-2,4-difluorobenzenesulfonamide

Description

5-Bromo-2,4-difluorobenzenesulfonamide (CAS: 287172-65-0) is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine at position 5, fluorine at positions 2 and 4, and a sulfonamide (-SO$2$NH$2$) functional group. Its molecular formula is C$6$H$3$BrF$2$NO$2$S, with a molecular weight of 283.06 g/mol. This compound is typically synthesized via bromination and sulfonation reactions; for instance, 2,4-difluorobenzenesulfonyl chloride may serve as a precursor, undergoing bromination under controlled conditions .

The compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility. Sulfonamides are known for their bioactivity, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

5-bromo-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBHGNHDBFATNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378347 | |

| Record name | 5-bromo-2,4-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-65-0 | |

| Record name | 5-bromo-2,4-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287172-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorobenzenesulfonamide typically involves the sulfonation of 5-bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction mixture is then neutralized with ammonia or an amine to form the sulfonamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Electrophilic substitution: Reagents like nitric acid for nitration or bromine for further halogenation.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Electrophilic substitution: Formation of nitro or halogenated derivatives.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

5-Bromo-2,4-difluorobenzenesulfonamide is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Amide vs. Sulfonamide: The benzamide analogue (C$7$H$4$BrF$_2$NO) lacks the sulfonyl group, reducing polarity and possibly bioavailability compared to sulfonamides .

- Schiff Base Derivatives : The Schiff base derivative in demonstrates how auxiliary groups (e.g., hydroxybenzylidene) can enhance coordination properties, relevant for metal-binding therapeutics .

Key Findings :

- Triazole derivatives (e.g., compounds III and VIb) exhibit potent antiplatelet activity, highlighting the importance of heterocyclic moieties in modulating hemostasis .

Biological Activity

5-Bromo-2,4-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a fluorinated benzene ring. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit the activity of key enzymes involved in various signaling pathways. For instance, it blocks the phosphorylation process of AKT, effectively disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

- Immune Modulation : Preliminary studies suggest that this compound may inhibit perforin activity, which plays a critical role in immune responses. This inhibition could have implications for treating autoimmune diseases or enhancing anti-tumor immunity.

- Antimicrobial Activity : Related sulfonamides have exhibited antimicrobial properties, suggesting that this compound may also possess potential as a therapeutic agent against various pathogens.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in inducing apoptosis in cancer cell lines. For example:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase in HCT-116 cells .

- Apoptosis Induction : Hoechst33342/PI staining confirmed that the compound effectively induces apoptosis in a dose-dependent manner .

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induces apoptosis via AKT pathway inhibition |

| MCF-7 | 20 | Cell cycle arrest at G0/G1 phase |

| A549 | 18 | Modulation of immune response through perforin inhibition |

Structural Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to related compounds. The presence of bromine and fluorine atoms increases lipophilicity and binding affinity towards target proteins.

Comparison with Similar Compounds

The following table highlights key differences between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-bromo-2-methoxypyridin-3-yl)-sulfonamide | Contains methoxy group | Less potent in inhibiting perforin |

| N-(5-chloro-2-methoxypyridin-3-yl)-sulfonamide | Chlorine instead of bromine | Different halogen affects biological activity |

| N-(6-fluoro-pyridine)-benzenesulfonamide | Fluorinated pyridine ring | Variation in biological activity due to substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.